molecular formula C58H89N15O21S B3028386 Entero-Kassinin CAS No. 198541-91-2

Entero-Kassinin

Cat. No.: B3028386
CAS No.: 198541-91-2
M. Wt: 1364.5 g/mol
InChI Key: CUZMQDCUUFWNGV-RIPIEWJUSA-N
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Description

Entero-Kassinin is a novel antimicrobial peptide (AMP) isolated from the skin secretion of the African frog, Kassina senegalensis . AMPs are remarkable bioactive molecules found in amphibian skin secretions, known for their efficacy in killing microorganisms. They offer potential solutions to combat antibiotic-resistant pathogens.


Synthesis Analysis

The synthesis of this compound involves a combination of “shot-gun” cloning and mass spectrometry (MS/MS) fragmentation sequencing. Researchers identified the peptide through these techniques, confirming its presence in the skin secretion of K. senegalensis .

Scientific Research Applications

Tachykinin Family Member

Kassinin is a tachykinin dodecapeptide isolated from the skin of the African frog Kassina senegalensis. It shares a common biological activity spectrum with other tachykinins, such as physalaemin, eledoisin, and substance P. Kassinin is unique in its gradual and sustained action on various smooth muscle preparations, particularly on isolated urinary bladder preparations (Erspamer, Falconieri Erspamer, & Piccinelli, 1980).

Selective Antidipsogenic Effect

In Wistar rats, kassinin has demonstrated a selective antidipsogenic effect. Despite its poor action on blood pressure and salivary secretion, it significantly affects the smooth muscles of the intestinal and genito-urinary tract, as well as ileal transport of electrolytes (Caro & Micossi, 1986).

Regional Distribution and Effect of Capsaicin

Kassinin-like immunoreactivity has been found in both central and peripheral tissues of rats, resembling that of substance P-like immunoreactivity. Neonatal capsaicin treatment caused a similar decrease in both kassinin-like and substance P-like immunoreactivity in primary sensory areas, suggesting the presence of multiple tachykinin family neuropeptides within the same neuron (Maggio & Hunter, 1984).

Ion Transport Stimulation in Frog Skin

Kassinin, but not Enterokassinin, stimulates ion transport in frog skin by interacting with NK1-like receptors. Kassinin's stimulation of short-circuit current (SCC) is unaffected by NK1, NK2, and NK3 antagonists, indicating specific receptor interactions (Lippe, Bellantuono, Ardizzone, & Cassano, 2004).

Tachykinin Peptides in Frog Skin

The amphibian skin, particularly that of Kassina senegalensis, is a rich source of tachykinins like kassinin. These peptides, characterized by a conserved C-terminal motif, are involved in various biological activities. The biosynthetic precursors of kassinin have been studied, providing insight into the structural diversity and potential functions of these peptides (Wang, Zhou, Lynch, Chen, Walker, & Shaw, 2009).

Mechanism of Action

Entero-Kassinin exhibits antimicrobial activity against Gram-positive bacteria but lacks efficacy against Gram-negative bacteria. It also demonstrates biofilm eradication potential against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Additionally, it inhibits the proliferation of selected cancer cell lines. Its mild hemolytic effect suggests a high therapeutic index .

Properties

IUPAC Name

(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83)/t29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMQDCUUFWNGV-RIPIEWJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H89N15O21S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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